tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate
Description
tert-Butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a cyclopropanecarbonylamino group, and a trifluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-15(2,3)23-14(22)20-9-6-8(10(16)12(18)11(9)17)19-13(21)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHISRRCFEPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1)NC(=O)C2CC2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate typically involves multiple steps, starting with the protection of the amino group using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. The cyclopropanecarbonylamino group is introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The trifluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluorophenyl group with the nucleophile .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluorophenyl group can be used to introduce fluorine atoms into biological molecules, which can be detected using techniques like NMR spectroscopy .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate involves its interaction with specific molecular targets. The trifluorophenyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the cyclopropanecarbonylamino group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(5-bromopentyl)carbamate: Similar in structure but with a bromopentyl group instead of the cyclopropanecarbonylamino group.
tert-Butyl N-(2,3,4-trifluorophenyl)carbamate: Lacks the cyclopropanecarbonylamino group, making it less complex.
Uniqueness
tert-Butyl N-[5-(cyclopropanecarbonylamino)-2,3,4-trifluorophenyl]carbamate is unique due to the presence of both the cyclopropanecarbonylamino and trifluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
